molecular formula C12H11NO B14181821 Benzonitrile, 3-(3-hydroxy-1-cyclopenten-1-yl)- CAS No. 849697-80-9

Benzonitrile, 3-(3-hydroxy-1-cyclopenten-1-yl)-

Cat. No.: B14181821
CAS No.: 849697-80-9
M. Wt: 185.22 g/mol
InChI Key: DDPAGEFHEBFRCY-UHFFFAOYSA-N
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Description

Benzonitrile, 3-(3-hydroxy-1-cyclopenten-1-yl)- is a chemical compound with a unique structure that combines a benzonitrile moiety with a cyclopentenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzonitrile, 3-(3-hydroxy-1-cyclopenten-1-yl)- can be achieved through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to produce benzonitrile . This method is advantageous due to its mild reaction conditions and low production cost.

Industrial Production Methods: Industrial production of benzonitrile typically involves the ammoxidation of toluene, where toluene is reacted with ammonia and air in the presence of a catalyst to produce benzonitrile . This method is widely used due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Benzonitrile, 3-(3-hydroxy-1-cyclopenten-1-yl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of nitriles to amines.

    Substitution: Electrophilic substitution reactions typically use reagents such as halogens and nitrating agents.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Benzonitrile, 3-(3-hydroxy-1-cyclopenten-1-yl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzonitrile, 3-(3-hydroxy-1-cyclopenten-1-yl)- involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the hydroxy group can form hydrogen bonds, influencing the compound’s reactivity and interactions with biological molecules .

Comparison with Similar Compounds

    Benzonitrile: A simpler structure without the cyclopentenyl group.

    3-Hydroxybenzonitrile: Similar structure but lacks the cyclopentenyl group.

Uniqueness: Benzonitrile, 3-(3-hydroxy-1-cyclopenten-1-yl)- is unique due to the presence of both a hydroxy group and a cyclopentenyl group, which confer distinct chemical properties and reactivity compared to simpler benzonitrile derivatives .

Properties

CAS No.

849697-80-9

Molecular Formula

C12H11NO

Molecular Weight

185.22 g/mol

IUPAC Name

3-(3-hydroxycyclopenten-1-yl)benzonitrile

InChI

InChI=1S/C12H11NO/c13-8-9-2-1-3-10(6-9)11-4-5-12(14)7-11/h1-3,6-7,12,14H,4-5H2

InChI Key

DDPAGEFHEBFRCY-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CC1O)C2=CC=CC(=C2)C#N

Origin of Product

United States

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